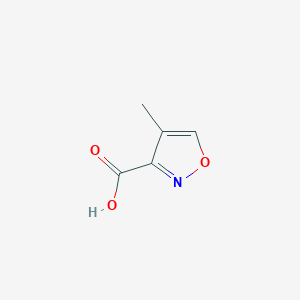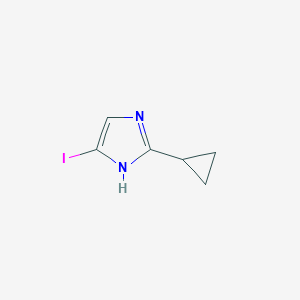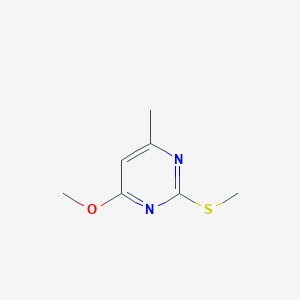
1-(4-Methoxyphenyl)piperidin-4-one
Overview
Description
1-(4-Methoxyphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidinones. It is characterized by a piperidine ring substituted with a methoxyphenyl group at the 1-position and a ketone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperidin-4-one can be synthesized through a Mannich reaction, which involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde), acetone, and ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired piperidinone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the Mannich reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium chlorite or other oxidizing agents under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed:
Oxidation: Formation of lactams or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidinones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the synthesis of fine chemicals and other industrial applications
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)piperidin-4-one involves its interaction with molecular targets through various pathways:
Binding to DNA: The compound can intercalate with DNA, affecting its function and stability.
Enzyme Inhibition: It may inhibit specific enzymes involved in biological processes.
Signal Transduction: The compound can modulate signaling pathways, such as NF-κB and PI3K/Akt, which are involved in cellular responses
Comparison with Similar Compounds
2,6-Bis(4-methoxyphenyl)piperidin-4-one: A derivative with similar structural features but different biological activities.
3-Isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one: Another piperidinone derivative with distinct chemical properties
Uniqueness: 1-(4-Methoxyphenyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCJYEJFOPYGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611726 | |
| Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94635-24-2 | |
| Record name | 1-(4-Methoxyphenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














